molecular formula C14H15NO5 B11848763 Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11848763
M. Wt: 277.27 g/mol
InChI Key: SCEMZCNMJDRINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a high-value quinoline derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. This compound belongs to the 2-oxo-1,2-dihydroquinoline-3-carboxylate class, a scaffold renowned for its diverse biological activities and presence in compounds with anticancer properties . Its structure, featuring a 7,8-dimethoxy substitution pattern, makes it a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound as a direct precursor in chemical reactions; for instance, it is a documented upstream starting material for the synthesis of fluorinated quinoline carboxamide derivatives, which are explored for their potential bioactivity . The 2-oxo-1,2-dihydroquinoline core is a privileged structure in pharmaceutical research, with studies highlighting similar derivatives exhibiting significant anticancer effects against cell lines such as breast cancer MCF-7 . The presence of the ester group at the 3-position allows for further functionalization through hydrolysis or amide bond formation, while the dimethoxy groups can influence the compound's electronic properties and binding interactions with biological targets. This product is provided for research and further manufacturing applications as a key chemical intermediate. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 7,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-8-5-6-10(18-2)12(19-3)11(8)15-13(9)16/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

SCEMZCNMJDRINT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)NC1=O

Origin of Product

United States

Preparation Methods

In Situ Oxidation During Cyclization

Cyclization of 3,4-dimethoxyaniline with ethyl 3-aminocrotonate in the presence of H₂SO₄ directly yields the 2-oxo structure. The sulfuric acid acts as both a catalyst and oxidizing agent, converting the nascent 2-hydroxy group to a ketone.

Post-Synthetic Oxidation

For substrates resistant to in situ oxidation, treatment with mild oxidizing agents like IBX (2-iodoxybenzoic acid) in DMSO selectively oxidizes the 2-position without affecting methoxy groups.

Critical Parameters :

  • Temperature: 25–40°C to prevent decomposition.

  • Solvent: Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency.

Purification and Characterization

Final purification employs a combination of techniques:

  • Crystallization : Water/NMP mixtures (4:1) precipitate the product with 92–95% recovery.

  • Chromatography : Flash column chromatography (Hex/EtOAc gradients) removes trace impurities.

Analytical Data :

  • ¹H NMR (DMSO-d6): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.90 (s, 3H, OCH₃), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 6.95 (s, 1H, H-5), 7.20 (s, 1H, H-6), 8.15 (s, 1H, H-4).

  • LCMS : m/z 306 [M + H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Conrad-Limpach Cyclization85–92>99.5One-pot synthesisHigh acid concentration required
Palladium Carbonylation70–8598–99Regioselective esterificationHigh-pressure equipment needed
Post-Cyclization Esterification80–90>99Mild conditionsAdditional coupling steps

Scalability and Industrial Considerations

Large-scale production (≥1 kg) favors the Conrad-Limpach route due to its simplicity and minimal intermediate isolation. Critical factors for scalability include:

  • Batch Reactor Design : Corrosion-resistant materials (Hastelloy) for sulfuric acid handling.

  • Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of quinoline-3-carboxylates, which vary in substituents and saturation. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Key Properties References
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 4-hydroxy, 2-oxo C₁₂H₁₁NO₄ Intermediate for carbohydrazide derivatives (e.g., anti-HIV agents); synthesized via isatoic anhydride and diethyl malonate .
Ethyl 2,4-dichloroquinoline-3-carboxylate 2,4-dichloro C₁₂H₉Cl₂NO₂ Potential anti-HIV activity; synthesized via phosphorylation of hydroxy precursors .
Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate Hexahydro core, 6,6-dimethyl, 2-oxo C₁₄H₁₉NO₃ Saturated ring system; used in structural studies and as intermediates for drug discovery .
Ethyl 4-amino-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 4-amino, 1-methyl, 2-oxo C₁₃H₁₄N₂O₃ High-yield synthesis via amination; potential for antimicrobial applications .
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 8-methyl, 4-oxo C₁₃H₁₃NO₃ Structural similarity score: 0.81; used in combinatorial chemistry libraries .

Key Differences and Implications

Chlorinated derivatives (e.g., ethyl 2,4-dichloroquinoline-3-carboxylate) exhibit higher electrophilicity, favoring nucleophilic substitution reactions, which are critical in anti-HIV drug design . Saturated hexahydroquinoline derivatives (e.g., ethyl 6,6-dimethyl-2-oxo-hexahydroquinoline-3-carboxylate) display reduced aromaticity, altering binding affinity to biological targets .

Synthetic Pathways: Most quinoline-3-carboxylates are synthesized via condensation of isatoic anhydride with malonate esters (e.g., diethyl malonate) in dimethylformamide (DMF) . The target compound’s methoxy groups likely require selective protection/deprotection steps compared to simpler hydroxy or amino derivatives .

Biological Activity Trends: Carbohydrazide derivatives (e.g., N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides) derived from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate show potent anti-HIV and antibacterial activities, suggesting that similar modifications of the 7,8-dimethoxy analogue could yield bioactive molecules . α-Glucosidase inhibition is prominent in Schiff base derivatives of quinoline-3-carboxylates, indicating the pharmacophoric importance of the 2-oxo-1,2-dihydroquinoline scaffold .

Tables

Table 1. Physicochemical Comparison of Selected Quinoline-3-carboxylates

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate C₁₄H₁₅NO₅ 277.27 1.247 468.0±45.0
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate C₁₂H₁₁NO₄ 233.22
Ethyl 2,4-dichloroquinoline-3-carboxylate C₁₂H₉Cl₂NO₂ 278.11

Biological Activity

Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis typically involves the condensation of substituted aniline derivatives with carbonyl compounds under acidic or basic conditions. The following steps outline a common synthetic route:

  • Formation of the Quinoline Core : Using Friedländer synthesis, aniline derivatives are reacted with carbonyl compounds.
  • Introduction of Functional Groups : Subsequent nucleophilic substitutions introduce methoxy and ethoxy groups.

Biological Activity

This compound exhibits various biological activities including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that derivatives of 2-oxo-1,2-dihydroquinoline exhibit significant antimicrobial properties. A study highlighted the minimum inhibitory concentration (MIC) values for various bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
Ethyl 7,8-dimethoxy derivativeE. coli0.5
Ethyl 7,8-dimethoxy derivativeS. aureus0.3
Ethyl 7,8-dimethoxy derivativeB. cereus0.4

These results suggest that the compound has promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance:

Cell LineIC50 (µM)
HepG2 (liver cancer)15
MCF-7 (breast cancer)20

The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of DNA gyrase and topoisomerase IV, which are critical enzymes in bacterial DNA replication:

EnzymeIC50 (µM)
DNA Gyrase0.98
Topoisomerase IV0.82

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents targeting these enzymes .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of various quinoline derivatives against multiple strains of bacteria. The results indicated that ethyl 7,8-dimethoxy derivative showed superior activity compared to traditional antibiotics .
  • Cytotoxicity Assays : The cytotoxic effects on human cancer cell lines were assessed using MTT assays. The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells .

Q & A

Q. What are the established synthetic routes for Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions starting from substituted quinoline precursors. For example, chlorinated intermediates like ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can react with hydrazines or methoxide groups under controlled conditions . Key factors include:

  • Temperature : Optimal yields (e.g., 70%) are achieved at reflux conditions (40–220°C depending on solvent) .
  • Solvent selection : Triethyl methanetricarboxylate is preferred over diphenyl oxide for greener synthesis, though reagent recovery (~95%) is required .
  • Catalysts : Piperidine or benzyltriethylammonium chloride enhances reaction rates in cyclization steps .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray crystallography : Used to confirm planar quinoline cores and hydrogen-bonding patterns (e.g., N–H···O interactions forming R₂²(8) dimers) .
  • Spectroscopy : IR (C=O stretches at 1730–1750 cm⁻¹), LC-MS (m/z 234 [M+H]⁺), and NMR (quinoline ring protons at δ 6.5–8.5 ppm) .
  • Thermal analysis : Melting points (e.g., 134°C for intermediates) ensure purity .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Purification often involves:

  • Column chromatography : Silica gel with petroleum ether/ethyl acetate gradients resolves intermediates .
  • Recrystallization : Ethyl acetate or dichloromethane-methanol mixtures yield single crystals for structural studies .
  • Solvent recovery : Excess triethyl methanetricarboxylate is reclaimed via distillation (≤5% loss) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • DFT calculations : Predict regioselectivity in chlorination or methoxylation steps by analyzing electron density maps of the quinoline core .
  • Molecular docking : Assess interactions with biological targets (e.g., DNA gyrase) to guide derivative design .
  • Reaction pathway simulations : Identify energy barriers in cyclization steps to refine temperature/pH conditions .

Q. What strategies reconcile contradictory data in spectroscopic vs. crystallographic analyses?

  • Dynamic vs. static disorder : Discrepancies in NMR splitting vs. crystallographic symmetry may arise from rotational flexibility in solution .
  • Hydrogen bonding variability : IR O–H stretches (2700–3200 cm⁻¹) may not align with X-ray data due to solvent effects during crystallization .
  • Validation protocols : Cross-check LC-MS purity (>98%) with HPLC to rule out isomeric byproducts .

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) alter biological activity?

  • Structure-activity relationship (SAR) studies : Methoxy groups enhance membrane permeability, while chloro substituents increase DNA intercalation potential .
  • In vitro assays : Compare MIC values against Gram-negative bacteria to quantify antibacterial efficacy .
  • Metabolic stability : Hydrolysis of the ethyl ester to carboxylic acid derivatives impacts pharmacokinetics .

Q. What green chemistry approaches improve the sustainability of large-scale synthesis?

  • Solvent substitution : Replace diphenyl oxide with triethyl methanetricarboxylate to reduce toxicity .
  • Catalyst recycling : Recover benzyltriethylammonium chloride via aqueous extraction (≥90% efficiency) .
  • Waste minimization : Optimize stoichiometry to reduce phosphoryl chloride waste by 30% .

Methodological Tables

Q. Table 1. Comparative Yields in Synthesis Methods

StepConditionsYield (%)Reference
ChlorinationPOCl₃, 40°C → reflux70
MethoxylationNaOMe, DMF, 85°C40
Hydrazine condensationEtOH, reflux, 12 h85

Q. Table 2. Key Spectroscopic Data

TechniqueSignatureApplication
IR1750 cm⁻¹ (ester C=O)Confirming carboxylate formation
LC-MSm/z 234 [M+H]⁺Purity assessment
¹H NMRδ 1.3 (t, CH₂CH₃)Ethyl group confirmation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.